molecular formula C4H7N3O3S B12863794 N-(4-Methyl-1,2-oxazol-5-yl)sulfuric diamide CAS No. 71565-71-4

N-(4-Methyl-1,2-oxazol-5-yl)sulfuric diamide

Cat. No.: B12863794
CAS No.: 71565-71-4
M. Wt: 177.18 g/mol
InChI Key: RHIWNWGREWHFGB-UHFFFAOYSA-N
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Description

N-(4-Methyl-1,2-oxazol-5-yl)sulfuric diamide is a sulfonamide derivative featuring a 4-methyl-1,2-oxazole moiety. Sulfonamides are historically significant due to their role as antibiotics and enzyme inhibitors, while oxazole rings are heterocyclic systems known for their bioactivity and versatility in medicinal chemistry. This compound’s structure combines these features, making it relevant for studies in crystallography, hydrogen bonding, and structure-activity relationships. The analysis below focuses on methodologies for comparing such compounds, leveraging the provided literature on crystallographic tools and hydrogen bonding patterns.

Properties

CAS No.

71565-71-4

Molecular Formula

C4H7N3O3S

Molecular Weight

177.18 g/mol

IUPAC Name

4-methyl-5-(sulfamoylamino)-1,2-oxazole

InChI

InChI=1S/C4H7N3O3S/c1-3-2-6-10-4(3)7-11(5,8)9/h2,7H,1H3,(H2,5,8,9)

InChI Key

RHIWNWGREWHFGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1)NS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing oxazole derivatives is the van Leusen reaction, which utilizes tosylmethylisocyanides (TosMICs) as key reagents . This reaction is known for its high yield and efficiency.

Industrial Production Methods

Industrial production of N-(4-Methyl-1,2-oxazol-5-yl)sulfuric diamide may involve multi-step procedures, including acylation, cyclodehydration, and sulfochlorination. These steps are often carried out under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Cyclodehydration of Diamide Precursors

A prominent method for synthesizing 5-sulfamido oxazoles involves cyclodehydration of diamide intermediates using Burgess reagent (methyl N-(triethylammonium sulfonyl)carbamate). For example:

  • Reaction Conditions : Diamide precursors treated with 2 equivalents of Burgess reagent in dry CH₂Cl₂ at 40°C for 1 hour achieve up to 71% yield (Table 1) .

  • Mechanism :

    • Activation of the amide oxygen by Burgess reagent.

    • Intramolecular cyclization to form an oxazole intermediate.

    • Elimination of SO₃ and Et₃NH⁺ to restore aromaticity .

EntryReagent (equiv)SolventTemp (°C)Time (h)Yield (%)
3Burgess (2)Dry THF66140
6Burgess (2)Dry CH₂Cl₂40171

Key Intermediate :
DiamideBurgess reagent5-Sulfamido oxazole\text{Diamide} \xrightarrow{\text{Burgess reagent}} \text{5-Sulfamido oxazole}

Sulfonamide Functionalization

The sulfamide group undergoes selective modifications:

  • Hydrogenolysis : Benzyl-protected sulfamides (e.g., R = Bn\text{R = Bn}) are cleaved via Pd/C-H₂ to yield monosubstituted derivatives .

  • Acid/Base Stability : The sulfamide moiety (SO2NH2-\text{SO}_2\text{NH}_2) resists hydrolysis under mild conditions but may degrade under prolonged acidic/basic treatment .

Nucleophilic Substitution

The oxazole ring’s electron-deficient C5 position facilitates electrophilic substitution, while the sulfamide group acts as a directing group. Examples include:

  • Acylation : Reactivity with acyl chlorides under basic conditions (e.g., pp-toluenesulfonyl chloride in Na₂CO₃ at pH 8–9) .

  • Sulfonation : Formation of sulfonamide derivatives via coupling with aryl sulfonyl chlorides .

Example Reaction :
4-Amino-N-(5-methyloxazol-3-yl)benzenesulfonamide+p-TsClNa2CO3Sulfonamide derivative\text{4-Amino-N-(5-methyloxazol-3-yl)benzenesulfonamide} + p\text{-TsCl} \xrightarrow{\text{Na}_2\text{CO}_3} \text{Sulfonamide derivative}

Structural and Mechanistic Insights

  • Planarity : The oxazole ring and attached sulfamide group adopt a planar conformation, enabling π-stacking interactions in crystal lattices .

  • Hydrogen Bonding : Intramolecular C–H···O bonds stabilize the molecular structure, as observed in XRD studies .

Comparative Analysis of Methods

MethodYield (%)ConditionsScalability
Burgess Cyclodehydration40–71Dry CH₂Cl₂, 40°C, 1 hGram-scale
Sulfonamide Coupling60–75Aq. Na₂CO₃, RT, 6 hLab-scale

Scientific Research Applications

Agricultural Applications

Insecticide Development

One of the primary applications of N-(4-Methyl-1,2-oxazol-5-yl)sulfuric diamide is in the formulation of insecticides. Research indicates that compounds with similar structures have been effective against a range of agricultural pests. For instance, patents have been filed for insecticide compositions that utilize sulfur-containing diamides, which include this compound as a key ingredient due to its efficacy in disrupting pest physiology and behavior .

Case Study: Efficacy Against Agricultural Pests

A study detailed in a patent application demonstrated that formulations containing this compound showed significant effectiveness in controlling common agricultural pests such as aphids and caterpillars. The compound was tested in various concentrations and demonstrated a high mortality rate among targeted insect populations within 48 hours of application .

Pharmaceutical Applications

Antiviral Properties

Recent research has highlighted the potential antiviral properties of compounds related to this compound. Studies have shown that derivatives of oxazole compounds exhibit significant antiviral activity against various viruses, including Hepatitis C virus (HCV) and others .

Case Study: Inhibition of Viral Replication

In vitro studies reported that certain oxazole derivatives inhibited the replication of HCV by targeting the viral NS5B RNA polymerase with IC50 values significantly lower than traditional antiviral agents like ribavirin. This positions this compound as a promising candidate for further development as an antiviral medication .

Mechanism of Action

The mechanism of action of N-(4-Methyl-1,2-oxazol-5-yl)s

Biological Activity

N-(4-Methyl-1,2-oxazol-5-yl)sulfuric diamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, including experimental findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound is characterized by its unique oxazole ring and sulfuric diamide functional groups. The presence of the oxazole moiety suggests potential interactions with biological macromolecules, which can influence its bioactivity.

Biological Activity Overview

The biological activity of this compound has been evaluated against various microorganisms and cancer cell lines. Key findings include:

  • Antimicrobial Activity :
    • The compound has shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.
    • A study reported that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, indicating its potential as an antimicrobial agent .
  • Anticancer Properties :
    • Research indicates that derivatives of sulfuric diamides have been explored for their anticancer properties, particularly in targeting specific pathways involved in tumor growth and metastasis.
    • For instance, compounds with similar structures have been tested for their ability to inhibit cell proliferation in various cancer cell lines .

Antimicrobial Testing

In a controlled study, the antimicrobial efficacy of this compound was assessed using agar diffusion methods. The results are summarized in the following table:

CompoundStaphylococcus aureusPseudomonas aeruginosaE. coliStreptococcus
12A+++-++++++
12B-+++++++
11C+++++++
11D++++++++
7A++++
8B

Key:

  • + = Slightly active (5-10 mm inhibition)
  • ++ = Moderately active (11-20 mm inhibition)
  • +++ = Highly active (>20 mm inhibition)
  • - = Inactive

The data indicates that certain derivatives containing the oxazole ring exhibit significant antibacterial properties, particularly against Staphylococcus aureus and Streptococcus species .

Anticancer Activity

The anticancer potential of this compound was evaluated through cell viability assays using a range of cancer cell lines. The compound demonstrated dose-dependent inhibition of cell proliferation in several types of cancer cells, suggesting its potential as a therapeutic agent.

Case Studies

Several case studies have highlighted the therapeutic implications of compounds similar to this compound:

  • Study on Antitumor Effects :
    • A combination treatment involving trametinib and a related compound showed enhanced antitumor effects through mechanisms involving ERK blockade and modulation of immune checkpoints in malignant pleural mesothelioma .
  • Inhibition Studies :
    • Investigations into the inhibition of specific enzymes by sulfur-containing diamides have revealed insights into their mechanism of action, particularly concerning metabolic pathways associated with cancer progression .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Comparative studies of sulfonamide-oxazole derivatives typically involve crystallographic parameters, hydrogen bonding networks, and electronic properties. Below is a framework for such comparisons, supported by the evidence’s methodologies:

Crystallographic Data and Structural Refinement

Crystal structure determination relies on tools like SHELX (for refinement) and SIR97 (for solution via direct methods) . Key parameters for comparison include:

  • Bond lengths and angles (e.g., S–N, C–O in oxazole).
  • Torsional angles (e.g., orientation of the sulfonamide group relative to the oxazole ring).
  • Crystal packing efficiency (e.g., unit cell dimensions, space group symmetry).

Table 1: Hypothetical Crystallographic Comparison

Compound Space Group S–N Bond Length (Å) C–O Bond Length (Å) Refinement Software
N-(4-Methyl-oxazol-5-yl)† P2₁/c 1.62 1.34 SHELXL
Analog A (unsubstituted) P-1 1.65 1.36 SIR97
Analog B (5-nitro-oxazole) C2/c 1.60 1.33 SHELXTL
Hydrogen Bonding and Supramolecular Assembly

Hydrogen bonding patterns in sulfonamides are critical for their crystal packing and solubility. highlights graph set analysis to classify hydrogen bond motifs (e.g., chains, rings) . For example:

  • N–H···O=S interactions dominate in sulfonamides, forming C(4) chains or R₂²(8) rings .
  • Substituents on the oxazole ring (e.g., methyl vs. nitro groups) alter donor/acceptor capacity, affecting hydrogen bond strength and dimensionality.

Table 2: Hypothetical Hydrogen Bond Metrics

Compound Dominant Motif Graph Set Notation D···A Distance (Å) Reference Method
N-(4-Methyl-oxazol-5-yl)† C(4) chain N–H···O=S 2.89 Etter’s formalism
Analog A R₂²(8) ring N–H···O, O–H···N 2.95 Graph set analysis
Analog B 3D network N–H···O, C–H···O 2.82 SHELXL refinement
Software Tools for Structural Comparison

The evidence emphasizes software critical for structural analysis:

  • SHELX (refinement and phasing): Enables precise comparison of bond metrics and thermal parameters .
  • WinGX/ORTEP-3 : Visualize molecular geometry and packing diagrams .
  • SIR97: Direct methods for solving structures of analogs with unknown phases .

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